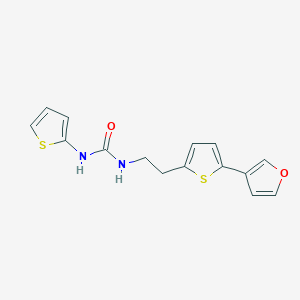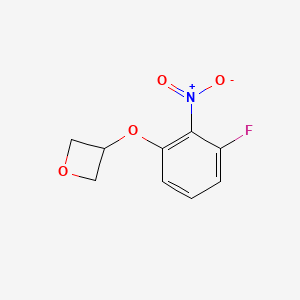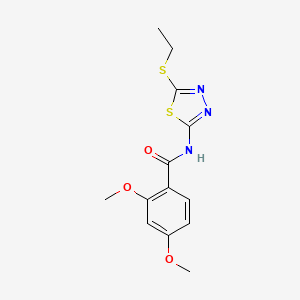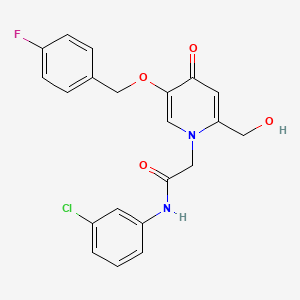![molecular formula C24H19ClN2O4 B2708991 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1212379-64-0](/img/structure/B2708991.png)
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C24H19ClN2O4 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
A study discusses π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their potential in electronic applications due to their strong photoluminescence and good photochemical stability. These materials, due to their strong luminescent properties, could be suitable for applications in organic electronics, such as in light-emitting diodes (LEDs) or photovoltaic cells (Beyerlein & Tieke, 2000).
Docking Studies and Crystal Structure Analysis
Another research piece focuses on the crystal structure and docking studies of tetrazole derivatives. Although the compound is different, such studies are crucial for understanding the interaction of molecules with biological targets, suggesting potential applications in drug design and development. This kind of research can provide insights into how the mentioned compound might interact with enzymes or receptors within biological systems (Al-Hourani et al., 2015).
Antimicrobial Applications
The synthesis and antimicrobial screening of novel azaimidoxy compounds highlight the exploration of new chemotherapeutic agents. Compounds with a similar structural complexity could potentially be synthesized and evaluated for antimicrobial activities, indicating a research pathway for discovering new antibiotics or antifungal agents (Jain, Nagda, & Talesara, 2006).
Anti-Cancer Therapeutics
Research on pyrrole derivatives as potential anti-cancer therapeutics illustrates the exploration of complex molecules for their mechanisms of action against cancer cells. Such studies are foundational in the development of new oncological treatments, where molecules like the one mentioned could be investigated for their efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells (Kuznietsova et al., 2019).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-19-13-7-15(8-14-19)21-20-22(31-27(21)18-5-3-2-4-6-18)24(29)26(23(20)28)17-11-9-16(25)10-12-17/h2-14,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSVBCPLATMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)ON2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2708908.png)
![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
![2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride](/img/structure/B2708918.png)
![6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2708919.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)


